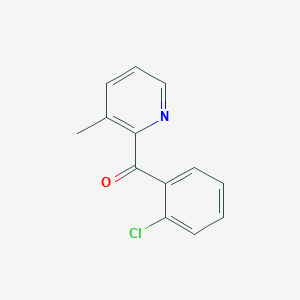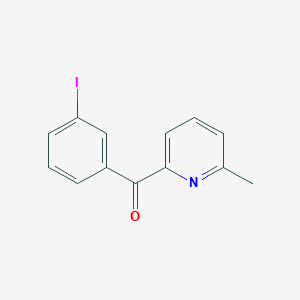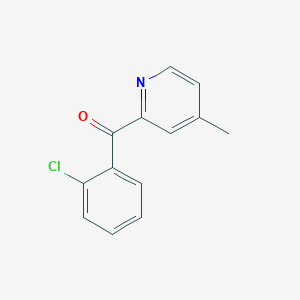
2-(3-Methylbenzoyl)-3-methylpyridine
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .科学的研究の応用
1. Catalysis and Chemical Reactions
2-(3-Methylbenzoyl)-3-methylpyridine and its derivatives play a significant role in catalytic processes. For instance, studies have shown that compounds like 2-methylpyridine influence the hydrodesulfurization of dibenzothiophene, a critical reaction in the oil refining industry. This is due to the ability of N-containing molecules like 2-methylpyridine to affect the hydrogenation pathway in such reactions (Egorova & Prins, 2004). Similarly, variations of this compound have been shown to inhibit or promote specific pathways in hydrodesulfurization, depending on the catalyst and reaction conditions (Egorova & Prins, 2006).
2. Structural and Molecular Analysis
Derivatives of this compound have been extensively studied for their structural and molecular properties. X-ray diffraction and DFT calculations have been used to analyze the molecular structure of related compounds, providing insights into their electronic and thermodynamic properties (Yılmaz et al., 2020). Additionally, the study of organic acid-base salts from similar compounds contributes to understanding the molecular interactions and crystal structures in these chemical systems (Thanigaimani et al., 2015).
3. Pharmaceutical Research
In pharmaceutical research, variations of this compound have been investigated for their potential applications. For instance, studies have examined the antimicrobial activity of Ag complexes with derivatives of this compound, indicating their potential use in developing new antimicrobial agents (Abu-Youssef et al., 2010).
4. Environmental Applications
The biodegradation of compounds like 2-methylpyridine, closely related to this compound, has environmental significance. Studies on Arthrobacter sp. have shown its ability to degrade pyridine derivatives, suggesting potential applications in bioremediation and environmental cleanup (O’Loughlin et al., 1999).
5. Material Science
In material science, derivatives of this compound are studied for their application in the synthesis of complex materials. Research on the coordination polymers with cobalt complexes of related compounds has been reported, which is crucial for developing new materials with specific properties (Pedireddi & Varughese, 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3-methylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-11(2)6-4-8-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCFQISGFFZWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243213 | |
| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-28-1 | |
| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)











